![molecular formula C13H19ClN2O B2526077 N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride CAS No. 2064217-79-2](/img/structure/B2526077.png)
N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride
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Overview
Description
“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 2064217-79-2 . It has a molecular weight of 254.76 . The compound is a solid at room temperature and should be stored at 2-8°C .
Molecular Structure Analysis
The molecular formula of “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is C14H20N2O . The InChI code for the compound is 1S/C14H20N2O/c1-2-14(17)16(12-6-4-3-5-7-12)13-8-10-15-11-9-13/h3-7,13,15H,2,8-11H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” are not available, related compounds have been involved in reactions such as peptide coupling reactions .
Physical And Chemical Properties Analysis
“N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride” is a solid at room temperature . It should be stored at 2-8°C . The compound has a molecular weight of 254.76 .
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development. The piperidine ring is a common motif in various pharmaceuticals. Researchers have explored the synthesis of substituted piperidines using intra- and intermolecular reactions. These derivatives play a significant role in designing drugs across more than twenty classes of pharmaceuticals and alkaloids . The hydrochloride salt of N-(4-(Piperidin-4-yl)phenyl)acetamide could be a valuable scaffold for novel drug candidates.
PARP Inhibition
Recent studies have identified compounds containing the piperidine moiety as potent inhibitors of poly(ADP-ribose) polymerase (PARP). For instance, the compound 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) exhibits excellent PARP 1 and 2 inhibition. It inhibits PARP activity in whole-cell assays and shows promise in treating cancers with mutant BRCA-1 and BRCA-2 genes .
Fungicidal Activity
In agriculture, controlling plant diseases caused by pathogens like Phytophthora capsici is essential. Piperidine derivatives have been investigated for their fungicidal properties. While not directly related to N-(4-(Piperidin-4-yl)phenyl)acetamide hydrochloride, this field highlights the broader impact of piperidines in crop protection .
Structure–Activity Relationship Studies
Researchers have synthesized and evaluated various N-(piperidin-4-yl)benzamide derivatives. These compounds exhibit promising biological potential and inhibitory activity. Notably, compounds like 10b and 10j stand out in preliminary screenings. Understanding the structure–activity relationship of such derivatives aids in designing more effective molecules .
Multicomponent Reactions
Efficient methods for synthesizing substituted piperidines are crucial. Multicomponent reactions (MCRs) offer a cost-effective approach. Researchers explore MCRs involving piperidine precursors to access diverse piperidine derivatives. These reactions contribute to the rapid expansion of piperidine-related literature .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with serotonin (5-ht) receptors .
Mode of Action
Compounds with similar structures have been shown to act as inverse agonists and competitive antagonists at 5ht 2a receptors .
Biochemical Pathways
The antagonism of 5ht 2a receptors by similar compounds can influence various downstream effects, including the modulation of mood, cognition, and perception .
Result of Action
The antagonism of 5ht 2a receptors by similar compounds can result in various physiological effects, including the modulation of mood, cognition, and perception .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of similar compounds .
properties
IUPAC Name |
N-(4-piperidin-4-ylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c1-10(16)15-13-4-2-11(3-5-13)12-6-8-14-9-7-12;/h2-5,12,14H,6-9H2,1H3,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNRWABBJYANET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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